molecular formula C21H18O2S B5756318 benzyl 2-(benzylthio)benzoate

benzyl 2-(benzylthio)benzoate

Cat. No. B5756318
M. Wt: 334.4 g/mol
InChI Key: UPXJMHHLFKZHJM-UHFFFAOYSA-N
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Description

Benzyl 2-(benzylthio)benzoate, also known as BBBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBBO is a thioether derivative of benzyl benzoate, which is widely used in the pharmaceutical and cosmetic industries. BBBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 334.42 g/mol.

Mechanism Of Action

The mechanism of action of benzyl 2-(benzylthio)benzoate is not fully understood, but it is believed to involve the interaction with cellular membranes and proteins. benzyl 2-(benzylthio)benzoate has been shown to disrupt the integrity of cell membranes, leading to cell death. benzyl 2-(benzylthio)benzoate has also been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage.

Biochemical And Physiological Effects

Benzyl 2-(benzylthio)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. benzyl 2-(benzylthio)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the levels of reactive oxygen species in cells. benzyl 2-(benzylthio)benzoate has also been shown to have antimicrobial activity against several bacterial and fungal species.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzyl 2-(benzylthio)benzoate in lab experiments is its versatility and ease of synthesis. benzyl 2-(benzylthio)benzoate can be synthesized using simple and inexpensive reagents, making it accessible to researchers with limited resources. benzyl 2-(benzylthio)benzoate also possesses several desirable properties, such as solubility in organic solvents and stability under various conditions. However, one of the limitations of using benzyl 2-(benzylthio)benzoate in lab experiments is its potential toxicity and lack of specificity. benzyl 2-(benzylthio)benzoate has been shown to have cytotoxic effects on some cell types, and its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of benzyl 2-(benzylthio)benzoate, including the development of new drugs for the treatment of inflammatory and infectious diseases, the synthesis of new materials with unique properties, and the investigation of its potential use in environmental applications. Further studies are needed to fully understand the mechanism of action of benzyl 2-(benzylthio)benzoate and to determine its potential toxicity and side effects. The synthesis of new derivatives of benzyl 2-(benzylthio)benzoate with improved properties and specificity may also be explored.

Scientific Research Applications

Benzyl 2-(benzylthio)benzoate has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, benzyl 2-(benzylthio)benzoate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. benzyl 2-(benzylthio)benzoate has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In material science, benzyl 2-(benzylthio)benzoate has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In environmental science, benzyl 2-(benzylthio)benzoate has been studied for its potential use as a corrosion inhibitor and as a green solvent for organic reactions.

properties

IUPAC Name

benzyl 2-benzylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2S/c22-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXJMHHLFKZHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(benzylsulfanyl)benzoate

Synthesis routes and methods

Procedure details

A solution of thiosalicylic acid 1 (2.0 g, 13.0 mmol) in 13 mL of acetone was treated with 1,8-Diazabicyclo [5.4.0]undec-7-ene (7.8 mL, 52 mmol) and benzylbromide (6.2 mL, 52 mmol). The reaction was stirred at room temperature for 50 minutes. The mixture was concentrated under vacuum to remove the acetone. Water was added and the mixture was extracted with EtOAc (3X). The organic layer was washed with water, brine, dried over MgSO4, filtered and concentrated in vacuo to give a yellow solid without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

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